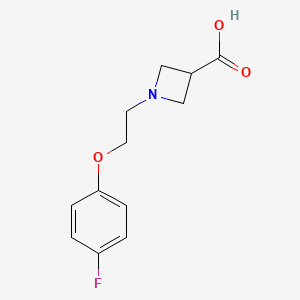
1-(2-(4-Fluorophenoxy)ethyl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Molecular Structure Analysis
The molecular structure of “1-(2-(4-Fluorophenoxy)ethyl)azetidine-3-carboxylic acid” can be represented by the empirical formula C4H7NO2 . The molecular weight of this compound is 101.10 .
Wissenschaftliche Forschungsanwendungen
Ion Transport Inhibition : Azetidine-2-carboxylic acid (AZ) is an analog of proline and has been studied for its relationship to protein synthesis and ion transport. It inhibits the release of ions to the xylem of excised roots in barley and intact plants, suggesting its potential role in biological transport processes (Pitman et al., 1977).
Medicinal Chemistry Building Block : It is used in the synthesis of novel cyclic fluorinated beta-amino acids, indicating its value as a building block in medicinal chemistry (Van Hende et al., 2009).
Antibacterial Activity : The compound is utilized in the synthesis of antibacterial agents, highlighting its potential in creating new antibiotic therapies (Egawa et al., 1984).
Aryne Multicomponent Coupling : The use of azetidines in transition-metal-free aryne multicomponent coupling is reported, showcasing its utility in creating N-aryl γ-amino alcohol derivatives (Roy et al., 2016).
Biological and Foldameric Applications : Functionalized azetidine-3-carboxylic acid derivatives are synthesized for potential biological applications and foldameric studies, demonstrating its versatility in biochemistry (Žukauskaitė et al., 2011).
Synthesis of Isomeric Analogs of Proline : The compound is used in the synthesis of novel isomeric analogs of dl-proline, contributing to the study of amino acids and peptides (Soriano et al., 1980).
Discovery in S1P Receptor Modulator : It has been part of the discovery process for potent and selective S1P receptor modulators, indicating its relevance in pharmacological research (Pan et al., 2013).
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-1-3-11(4-2-10)17-6-5-14-7-9(8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBJFMNFKAPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCOC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Fluorophenoxy)ethyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




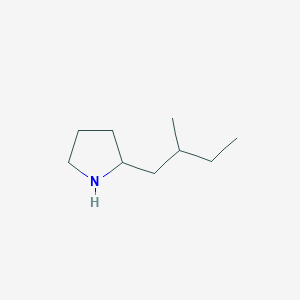

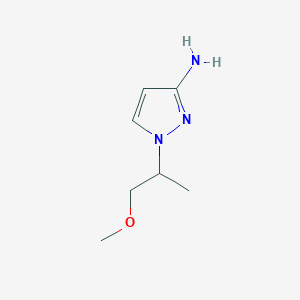

![3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine](/img/structure/B1469232.png)



![[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1469239.png)
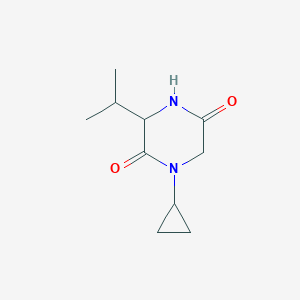

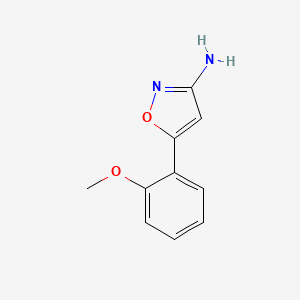
![N-[(3,4-difluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1469244.png)